6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a fused furo-pyrimidine ring system with a nitrophenyl substituent
Preparation Methods
The synthesis of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one typically involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles. This reaction is carried out under Thorpe-Ziegler cyclization conditions using ethanol and sodium ethoxide . The reaction yields the desired furo-pyrimidine system with high specificity and efficiency.
Chemical Reactions Analysis
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential anticancer properties, particularly as an inhibitor of tyrosine kinase EGFR proteins.
Materials Science: It is used as a building block for the synthesis of electron-transport-type hosts in organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s derivatives have shown promising neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits the epidermal growth factor receptor (EGFR) by binding to its active site, thereby preventing the proliferation of cancer cells . In biological studies, its derivatives inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine: This compound also targets EGFR and has shown potent anticancer activity.
Benzo[4,5]furo[3,2-d]pyrimidine: Used in OLEDs, this compound serves as an electron-transport-type host.
The uniqueness of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one lies in its specific structural features and the diverse range of applications it supports, from medicinal chemistry to materials science.
Properties
CAS No. |
920507-06-8 |
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Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H7N3O4/c16-12-13-6-8-5-10(19-11(8)14-12)7-1-3-9(4-2-7)15(17)18/h1-6H,(H,13,14,16) |
InChI Key |
LEYRGLSVMNSKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)NC(=O)N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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